molecular formula C23H15ClN4O2 B2682319 3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-06-2

3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2682319
CAS No.: 901006-06-2
M. Wt: 414.85
InChI Key: OHQGSPLICUOFEM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline ring, with additional substituents such as a chlorophenyl group, a methyl group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the construction of the pyrazoloquinoline core . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted pyrazoloquinolines .

Scientific Research Applications

3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinolines and quinoline derivatives, such as:

  • 3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the chlorophenyl, methyl, and nitrophenyl groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Biological Activity

3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the class of pyrazoloquinolines, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClN2O2. The structure features a pyrazoloquinoline core with substituents that enhance its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. In particular, studies show that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition of NO production is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression:

  • Inhibition Potency : One study reported that certain pyrazolo[4,3-c]quinoline derivatives demonstrated IC50 values as low as 0.39 μM for NO production inhibition, indicating strong anti-inflammatory potential .
  • Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of inflammatory pathways involving iNOS and COX-2 .
CompoundIC50 (μM)Mechanism
2a0.39iNOS inhibition
2iTBDCOX-2 inhibition

2. Anticancer Activity

Pyrazolo[4,3-c]quinolines have also been evaluated for their anticancer properties. Various studies have shown that these compounds can induce apoptosis in cancer cell lines through multiple mechanisms:

  • Cell Line Studies : In vitro studies demonstrated that specific derivatives could significantly reduce cell viability in various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Molecular Targets : The compounds may target key signaling pathways involved in cell proliferation and survival, although specific pathways remain to be fully elucidated.

3. Other Pharmacological Activities

Beyond anti-inflammatory and anticancer effects, pyrazolo[4,3-c]quinolines have been explored for additional pharmacological activities:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens.
  • Antimalarial Effects : Certain compounds within this class have shown promise in inhibiting malaria parasites .

Case Studies

Several case studies highlight the potential therapeutic applications of pyrazolo[4,3-c]quinolines:

  • Study on Anti-inflammatory Effects : A study evaluated the effects of various derivatives on LPS-induced inflammation in RAW 264.7 macrophages. Results indicated significant reductions in NO production and inflammation markers .
  • Anticancer Evaluation : Another investigation assessed the cytotoxic effects of selected pyrazolo[4,3-c]quinoline derivatives on human cancer cell lines, revealing promising results for further development as anticancer agents .

Properties

IUPAC Name

3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-5-10-21-19(11-14)23-20(13-25-21)22(15-6-8-16(24)9-7-15)26-27(23)17-3-2-4-18(12-17)28(29)30/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQGSPLICUOFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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